molecular formula C10H10N4O2 B1589640 N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide CAS No. 39263-34-8

N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide

Cat. No. B1589640
CAS RN: 39263-34-8
M. Wt: 218.21 g/mol
InChI Key: RLSZPRPVHOOMBN-UHFFFAOYSA-N
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Patent
US06323209B1

Procedure details

A 40.8 g portion of 5-nitro-anthranilonitrile and 40 ml of N, N-dimethylformamide dimethyl acetal were heated on a steam bath for 2 hours. The solvents were removed at reduced pressure and the residue was taken up in methylene chloride. After passing this solution through Magnesol the solvent was removed. After washing with ether 50.8 g of N′-(2-cyano-4-nitrophenyl)-N,N-dimethylformamidine was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[C:8]([C:9]#[N:10])[C:7]([NH2:12])=[CH:6][CH:5]=1)([O-:3])=[O:2].CO[CH:15](OC)[N:16]([CH3:18])[CH3:17]>>[C:9]([C:8]1[CH:11]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=[CH:6][C:7]=1[N:12]=[CH:15][N:16]([CH3:18])[CH3:17])#[N:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(C#N)=C1)N
Name
Quantity
40 mL
Type
reactant
Smiles
COC(N(C)C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
was removed
WASH
Type
WASH
Details
After washing with ether 50.8 g of N′-(2-cyano-4-nitrophenyl)-N,N-dimethylformamidine
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
Smiles
C(#N)C1=C(C=CC(=C1)[N+](=O)[O-])N=CN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.